molecular formula C16H21N3O3S B254765 4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Katalognummer B254765
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: SMYZVFJPRUNIMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research. It is a member of the butanamide family and is commonly referred to as MPPT. MPPT has been studied extensively for its potential use in various scientific applications.

Wissenschaftliche Forschungsanwendungen

MPPT has been studied for its potential use in various scientific applications. It has been found to be a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects in various diseases such as chronic pain, inflammation, and anxiety.

Wirkmechanismus

MPPT acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This leads to the accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which bind to cannabinoid receptors in the body and produce their therapeutic effects.
Biochemical and Physiological Effects:
MPPT has been found to have various biochemical and physiological effects. It has been shown to increase endocannabinoid levels in the body, leading to analgesic, anti-inflammatory, and anxiolytic effects. MPPT has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

MPPT has several advantages for lab experiments. It is a potent inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, MPPT has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on MPPT. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of research is the use of MPPT in combination with other drugs to enhance its therapeutic effects. Additionally, the use of MPPT in the treatment of various diseases such as chronic pain, inflammation, and anxiety warrants further investigation. Finally, the development of new methods for administering MPPT in vivo could lead to its clinical application.
Conclusion:
In conclusion, MPPT is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of FAAH and has potential therapeutic effects in various diseases. MPPT has several advantages for lab experiments, but also has limitations that need to be addressed. Future research on MPPT should focus on the development of more potent and selective FAAH inhibitors, the use of MPPT in combination with other drugs, and the development of new methods for administering MPPT in vivo.

Synthesemethoden

The synthesis of MPPT involves the reaction of 4-(4-methoxyphenoxy)butan-1-amine with 5-propyl-1,3,4-thiadiazol-2-yl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified using column chromatography to obtain pure MPPT.

Eigenschaften

Produktname

4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Molekularformel

C16H21N3O3S

Molekulargewicht

335.4 g/mol

IUPAC-Name

4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C16H21N3O3S/c1-3-5-15-18-19-16(23-15)17-14(20)6-4-11-22-13-9-7-12(21-2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,17,19,20)

InChI-Schlüssel

SMYZVFJPRUNIMW-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC

Kanonische SMILES

CCCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.